tert-Butyl 6-hydroxy-1H-indole-1-carboxylate chemical properties
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a Boc-protected derivative of 6-hydroxyindole. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of the indole ring in organic solvents, making it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its potential biological significance based on related compounds.
Core Chemical Properties
Quantitative data for tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is not extensively reported in publicly available literature. The following table summarizes its basic properties, with some values predicted based on the known properties of 6-hydroxyindole and the general effects of N-Boc protection.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |
| Molecular Weight | 233.26 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Appearance | Expected to be a solid | Prediction |
| Melting Point | >126-132 °C | Predicted based on 6-hydroxyindole[1] |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge |
Synthesis: Experimental Protocol
The following is a generalized experimental protocol for the synthesis of tert-butyl 6-hydroxy-1H-indole-1-carboxylate via the N-Boc protection of 6-hydroxyindole.
Materials:
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6-Hydroxyindole (CAS: 2380-86-1)
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalyst)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a solution of 6-hydroxyindole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
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Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature. A catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.
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Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (6-hydroxyindole) is consumed.
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Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
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Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure tert-butyl 6-hydroxy-1H-indole-1-carboxylate.
Spectral Data Analysis (Predicted)
While specific spectral data for tert-butyl 6-hydroxy-1H-indole-1-carboxylate is not widely published, the following represents expected spectral characteristics based on the structure and data from analogous compounds.
¹H NMR Spectroscopy:
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Aromatic Protons: Signals corresponding to the protons on the indole ring are expected in the aromatic region (δ 6.5-7.5 ppm).
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N-H Proton: The N-H proton signal of the starting material will be absent.
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O-H Proton: A broad singlet corresponding to the hydroxyl proton.
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Boc Group Protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will appear in the upfield region (δ ~1.6 ppm).
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A signal for the carbonyl carbon of the Boc group is expected around δ 150 ppm.
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Quaternary Carbon of Boc Group: A signal for the quaternary carbon of the tert-butyl group is expected around δ 80-85 ppm.
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Methyl Carbons of Boc Group: A signal for the methyl carbons of the tert-butyl group is expected around δ 28 ppm.
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Indole Carbons: Signals for the carbons of the indole ring will be present in the aromatic region.
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the carbonyl group in the Boc protector.
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C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed.
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N-H Stretch: The N-H stretching vibration of the indole ring (around 3400 cm⁻¹) will be absent.
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (233.26 g/mol ).
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A characteristic fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is also expected.
Biological Significance and Potential Applications
While there is no direct research on the biological activity of tert-butyl 6-hydroxy-1H-indole-1-carboxylate, studies on its parent compound, 6-hydroxyindole, and other derivatives provide insights into its potential roles.
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Ferroptosis Inhibition: Recent studies have identified 6-hydroxyindole as an inhibitor of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases. This suggests that derivatives like the title compound could be investigated as potential neuroprotective agents.
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OATP1B1 Inhibition: 6-hydroxyindole has been identified as an endogenous long-lasting inhibitor of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[2] This transporter is crucial for the clearance of many drugs, and its inhibition can lead to drug-drug interactions. The Boc-protected derivative could serve as a tool compound to study these interactions.
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Synthetic Building Block: The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. The Boc group allows for selective modification of other parts of the molecule before its removal under acidic conditions.
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